17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
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Overview
Description
The compound 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule with a unique structuresteroids . Steroids are characterized by their four-ring core structure, which is a hallmark of many biologically active molecules, including hormones and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core steroid structure: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl groups and other substituents are added through reactions such as hydroxylation and alkylation.
Final modifications: The specific side chains and double bonds are introduced in the final steps to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: Which allows for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxyl or ketone groups, while reduction could result in the removal of double bonds.
Scientific Research Applications
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one: has several applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its potential role in biological processes and as a precursor to biologically active steroids.
Medicine: Explored for its potential therapeutic effects, particularly in hormone-related treatments.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Hormone signaling pathways: Where the compound acts as an agonist or antagonist.
Enzyme inhibition: Where the compound inhibits the activity of specific enzymes.
Comparison with Similar Compounds
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one: can be compared with other steroids, such as:
Cholesterol: A fundamental steroid in biological membranes.
Testosterone: A key hormone in the regulation of male physiology.
Estradiol: A primary female sex hormone.
The uniqueness of This compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H44O4 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+ |
InChI Key |
GUERPVMWCQXYEU-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
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